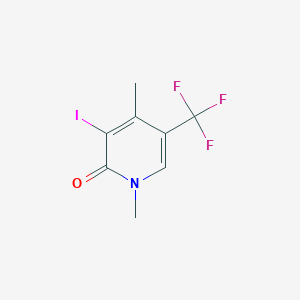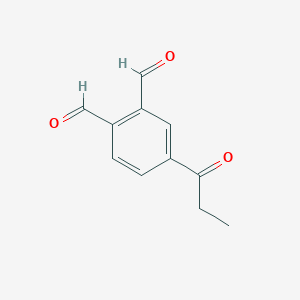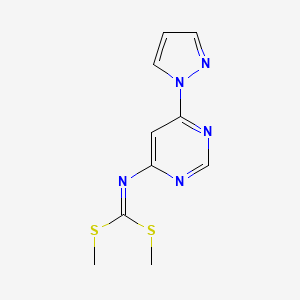
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the condensation of hydrazinopyrimidines with acetylacetone or other similar reagents. For instance, the condensation of 4-hydrazinopyrimidine with acetylacetone in ethanol under reflux conditions yields the desired product . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, making it more reactive towards nucleophiles.
Oxidation and reduction:
Substitution reactions: The pyrazole and pyrimidine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetylacetone, 1,1,3,3-tetramethoxypropane, and various nucleophiles and electrophiles . Reaction conditions typically involve refluxing in ethanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylacetone yields the corresponding pyrazolylpyrimidine derivative .
Applications De Recherche Scientifique
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has several scientific research applications, including:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly for its anticancer, antiviral, and antimicrobial properties
Agriculture: Derivatives of this compound have been studied for their potential use as insecticides, fungicides, and herbicides.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies have shown that it can interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: This compound is similar in structure but has a pyridine ring instead of a carbonimidodithioate group.
2,6-di(1H-pyrazol-1-yl)pyridines: These compounds have two pyrazole rings attached to a pyridine ring, making them structurally similar.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole and pyrimidine ring system, similar to the target compound.
Uniqueness
Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11N5S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-6-9(12-7-11-8)15-5-3-4-13-15/h3-7H,1-2H3 |
Clé InChI |
LHLBAJUTLIPYFO-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=CC(=NC=N1)N2C=CC=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


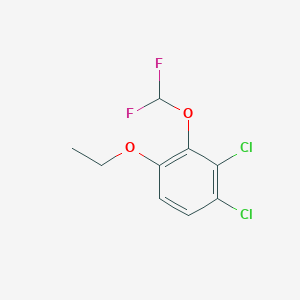
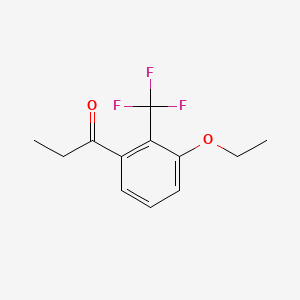
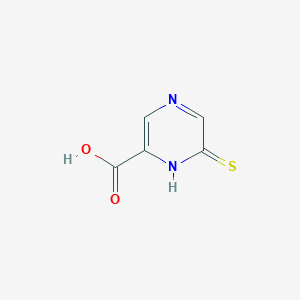
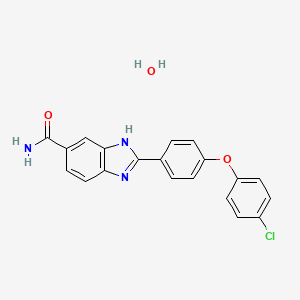
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
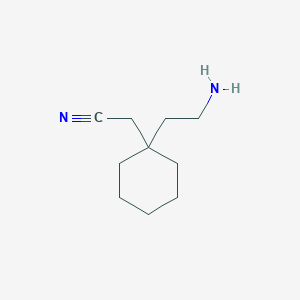
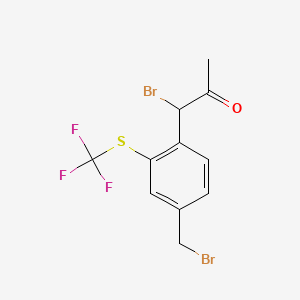
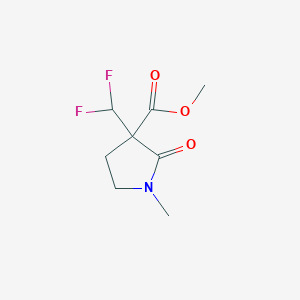
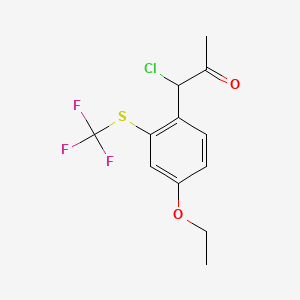
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
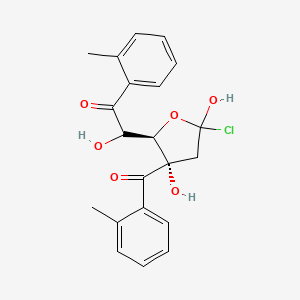
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
